2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a structurally complex small molecule featuring an imidazo[1,2-c]quinazolinone core modified with a 4-phenylpiperazine moiety, a sulfanyl-linked acetamide chain, and a tetrahydrofuran-derived (oxolan-2-yl)methyl group. Its design integrates multiple pharmacophoric elements:
- 4-Phenylpiperazine: A common substituent in CNS-targeting drugs, enhancing binding to serotonin and dopamine receptors .
- Sulfanyl-acetamide linker: Provides metabolic stability and facilitates interactions with cysteine residues in target proteins .
- Oxolan-2-yl group: Enhances solubility and bioavailability via its oxygen-rich, polar structure .
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N6O4S/c37-26(31-19-22-9-6-18-40-22)20-41-30-33-24-11-5-4-10-23(24)28-32-25(29(39)36(28)30)12-13-27(38)35-16-14-34(15-17-35)21-7-2-1-3-8-21/h1-5,7-8,10-11,22,25H,6,9,12-20H2,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZYQIJFCFMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide , with a CAS number of 1103968-36-0 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer properties and mechanisms of action.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 608.8 g/mol . The structure features an imidazoquinazoline core, which is known for its diverse biological activities, particularly in cancer therapy. The presence of the piperazine moiety enhances its pharmacological profile by potentially improving binding affinity to biological targets.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity. In vitro assays have demonstrated that it exhibits potent antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 (lung cancer) | 1.94 |
| A549 (lung cancer) | 5.67 |
| MCF-7 (breast cancer) | 4.12 |
| SH-SY5Y (neuroblastoma) | 6.45 |
These findings suggest that the compound may selectively inhibit cell growth in certain cancer types, particularly those with overexpressed PI3K pathways .
The mechanism through which this compound exerts its anticancer effects appears to involve inhibition of the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. By inhibiting this pathway, the compound induces apoptosis in cancer cells. Western blot analyses have shown a significant reduction in phosphorylated AKT levels upon treatment with the compound, confirming its role as a PI3K inhibitor .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
Case Study 1: Lung Cancer Treatment
- Objective : To assess the efficacy of the compound in HCC827 lung cancer cells.
- Results : The compound significantly reduced cell viability and induced apoptosis, demonstrating its potential as a therapeutic agent in lung cancer treatment.
-
Case Study 2: Neuroblastoma
- Objective : To evaluate the effects on SH-SY5Y neuroblastoma cells.
- Results : Similar to lung cancer cells, treatment led to decreased viability and increased apoptotic markers, indicating its broad-spectrum anticancer activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazoquinazoline scaffold can significantly impact biological activity. For instance:
- Substituents at specific positions on the phenyl ring influence binding affinity and potency.
- The presence of electron-donating groups enhances inhibitory activity against target enzymes involved in tumor growth.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several pharmacologically active molecules (Table 1).
Key Observations :
The sulfanyl linker in the target compound may improve oxidative stability over ether or ester linkages in analogues (e.g., ).
The 3-oxo-propyl spacer between piperazine and the core may enhance conformational flexibility compared to direct acyl linkages ().
Pharmacokinetic Profiles :
- The oxolan-2-yl group in the target compound increases water solubility (clogP ~2.1 predicted) relative to isopropylphenyl (clogP ~3.8 in ) or thiazole (clogP ~2.9 in ) substituents.
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitution : Replacement of 4-phenylpiperazine with 4-(2-methylphenyl)piperazine (as in ) reduces steric hindrance, improving blood-brain barrier penetration but decreasing metabolic stability .
- Sulfanyl vs. Hydrazine Linkers : Sulfanyl groups (target compound, ) resist hydrolysis better than hydrazine-based linkers, extending half-life in plasma .
- Oxolan-2-yl vs. Aromatic Terminal Groups : Polar oxolan-2-yl enhances solubility but may reduce membrane permeability compared to hydrophobic aryl groups (e.g., in ).
Pharmacodynamic and Kinetic Comparisons
Q & A
Q. Key Challenges :
- Purity Control : Side reactions during piperazine introduction can generate byproducts; purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .
- Yield Optimization : Low yields (<40%) in imidazoquinazoline cyclization require iterative adjustments to solvent polarity (e.g., DMF vs. THF) and temperature .
Basic: What analytical techniques validate the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the imidazoquinazoline core and sulfanyl linkage. Key signals include:
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% required for biological assays) .
Advanced: How can reaction conditions be optimized to improve synthesis efficiency?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance solubility of intermediates. Evidence shows DMF increases imidazoquinazoline yield by 15% compared to THF .
- Catalyst Selection : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl groups, reducing reaction time from 24h to 8h .
- Temperature Gradients : Employ microwave-assisted synthesis (100–120°C) for piperazine coupling, achieving 90% conversion in 2h vs. 12h conventionally .
Q. Data-Driven Example :
| Condition | Yield (Conventional) | Yield (Optimized) |
|---|---|---|
| Cyclization (THF) | 38% | 42% |
| Cyclization (DMF) | 40% | 55% |
| Coupling (Microwave) | 50% (12h) | 90% (2h) |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use isogenic cell lines and consistent ATP levels in cytotoxicity assays (e.g., MTT) to reduce variability. For example, IC₅₀ discrepancies in kinase inhibition may arise from differing ATP concentrations (1 mM vs. 10 µM) .
- Structural Analog Comparison : Compare activity of derivatives (e.g., varying piperazine substituents) to identify pharmacophores. A study showed 4-phenylpiperazine analogs exhibit 10-fold higher dopamine receptor binding than 4-methyl analogs .
- Meta-Analysis : Pool data from receptor-binding assays (e.g., SPR, radioligand) using statistical tools (e.g., Prism) to identify outliers and validate target affinity .
Structural Analysis: How does the piperazine moiety influence target selectivity?
Methodological Answer:
The 4-phenylpiperazine group enhances binding to GPCRs (e.g., dopamine D2, serotonin 5-HT₁A) via:
- Hydrogen Bonding : Piperazine N-H interacts with Asp3.32 in receptor transmembrane domains .
- Lipophilic Interactions : The phenyl group stabilizes binding pockets (e.g., 5-HT₁A’s hydrophobic cleft) .
Q. Experimental Validation :
- SAR Study : Removing the piperazine reduces D2 affinity by 90% (Kᵢ = 1200 nM vs. 12 nM for the parent compound) .
- Docking Simulations : AutoDock Vina predicts ΔG = -9.2 kcal/mol for piperazine-D2 interactions vs. -6.5 kcal/mol without .
Biological Activity Design: What assays evaluate this compound’s therapeutic potential?
Methodological Answer:
- Enzyme Inhibition :
- Kinase Assays : Use ADP-Glo™ Kinase Assay for IC₅₀ determination (e.g., EGFR inhibition at 50 nM ).
- Protease Screening : Fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH₂) for MMP-9 inhibition .
- Cytotoxicity : NCI-60 cell line panel with GI₅₀ values calculated via sulforhodamine B (SRB) assay .
- Receptor Profiling : Radioligand displacement (³H-spiperone for D2, ³H-8-OH-DPAT for 5-HT₁A) .
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